Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of amino acids and features a cyclohexene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-en-1-ylamine and methyl acrylate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amine to the acrylate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent quality and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclohex-3-en-1-one derivatives.
Reduction: Formation of cyclohex-3-en-1-ylmethanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclohexene derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, derivatives of this compound could potentially be explored for their pharmacological properties. Research may focus on their efficacy as therapeutic agents or their role in drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial processes and products.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexene ring and amino acid moiety allow it to bind to specific sites, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(cyclohexyl)propanoate hydrochloride: Lacks the double bond in the cyclohexene ring.
Methyl 2-amino-3-(phenyl)propanoate hydrochloride: Contains a phenyl ring instead of a cyclohexene ring.
Methyl 2-amino-3-(cyclopentyl)propanoate hydrochloride: Features a cyclopentyl ring instead of a cyclohexene ring.
Uniqueness
Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it a valuable subject for research and application.
Properties
IUPAC Name |
methyl 2-amino-3-cyclohex-3-en-1-ylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-3,8-9H,4-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISZHYXULFIQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCC=CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.